molecular formula C18H11FN4O4S B2775156 N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide CAS No. 895012-29-0

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide

Cat. No.: B2775156
CAS No.: 895012-29-0
M. Wt: 398.37
InChI Key: MKFKGKLSUDGVPJ-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide is a novel synthetic compound designed for antimicrobial research and development. This complex molecule is built on a privileged benzothiazole scaffold, a structure widely recognized for its broad-spectrum pharmacological potential . The core benzothiazole moiety is strategically substituted at the 2-position with a 4-fluoro group, a modification often explored to enhance biological activity and optimize pharmacokinetic properties . This central benzothiazole is further functionalized with a nitrofuran carboxamide group, linked via a nitrogen atom to a pyridin-3-ylmethyl side chain. The nitrofuran component is a classic bioisostere known to contribute to significant antibacterial and antifungal activity in therapeutic agents . The presence of the pyridine ring adds a second nitrogen-containing heterocycle, which can improve solubility and provide additional binding interactions with biological targets, such as microbial enzymes . While the specific biological data for this exact compound is not yet published in the available literature, its structural features suggest significant potential for investigation as an inhibitor of key bacterial enzymes. Based on studies of analogous molecules, potential mechanisms of action could include inhibition of bacterial DNA gyrase or enzymes involved in cell wall synthesis, such as MurB (uridine diphosphate-N-acetyl enolpyruvyl glucosamine reductase) . Researchers are encouraged to explore its efficacy against a panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN4O4S/c19-12-4-1-5-14-16(12)21-18(28-14)22(10-11-3-2-8-20-9-11)17(24)13-6-7-15(27-13)23(25)26/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFKGKLSUDGVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the fluorobenzo[d]thiazole intermediate, followed by the introduction of the nitrofuran ring and the pyridin-3-ylmethyl group. Common reagents used in these reactions include various halogenated compounds, nitrating agents, and coupling reagents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as palladium on carbon, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted derivatives, oxidized furan rings, and substituted benzo[d]thiazole rings .

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities, particularly in the fields of antibacterial and antifungal research.

Antibacterial Activity

Research indicates that compounds similar to N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide exhibit promising antibacterial properties. Fluorinated derivatives often enhance antimicrobial activity due to increased lipophilicity and improved cell membrane penetration. In vitro studies have shown that certain derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for further development as antibacterial agents .

Antifungal Activity

The antifungal potential of benzothiazole derivatives has also been documented. Compounds containing the benzothiazole scaffold have demonstrated efficacy against various fungal strains, including those resistant to conventional antifungal therapies. The presence of nitro and furan groups may contribute to enhanced activity by interfering with fungal metabolic pathways .

Synthesis Methodologies

The synthesis of this compound can be achieved through several approaches:

Multi-Step Synthesis

A common method involves the stepwise construction of the benzothiazole and furan moieties followed by coupling reactions. This process often employs reagents such as HATU (a coupling reagent) to facilitate the formation of amide bonds under mild conditions .

One-Pot Reactions

Recent advancements in synthetic methodologies include one-pot reactions that streamline the synthesis process. These methods reduce the number of purification steps required and increase overall yield, making them attractive for large-scale production .

Case Study: Antibacterial Efficacy

In a study published in Molecules, researchers synthesized a series of benzothiazole derivatives and evaluated their antibacterial activity against clinical strains of Staphylococcus aureus and Escherichia coli. The findings indicated that the incorporation of fluorine atoms significantly enhanced antibacterial potency compared to non-fluorinated analogs .

Case Study: Antifungal Properties

Another study focused on the antifungal activity of related compounds against Candida albicans. The results showed that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values comparable to established antifungal agents like fluconazole, suggesting potential for development as new antifungal therapies .

Summary Table of Applications

Application TypeActivity TypeNotable Findings
AntibacterialGram-positive & Gram-negativeEnhanced activity with fluorinated derivatives
AntifungalVarious fungiComparable efficacy to established antifungals

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects. Additionally, it can interfere with cellular signaling pathways in cancer cells, resulting in antiproliferative activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest interactions with enzymes and receptors critical for cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits antimicrobial and antiproliferative activities.

    2,4-Disubstituted thiazoles: Known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties.

    Benzo[d]thiazole-2-thiol derivatives: Show potential as quorum sensing inhibitors and antimicrobial agents .

Uniqueness

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide stands out due to its unique combination of structural features, which confer distinct biological activities and chemical reactivity. Its fluorine substitution and nitrofuran ring contribute to its stability and enhance its interactions with biological targets, making it a promising candidate for further research and development .

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This compound, part of the benzothiazole derivative family, features multiple functional groups, including a nitro group, a furan moiety, and a pyridine ring. These structural components contribute significantly to its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C15_{15}H12_{12}FN3_{3}O3_{3}S
Molecular Weight 351.34 g/mol
CAS Number 923146-64-9

The presence of the fluorine atom in the benzothiazole moiety enhances the electronic properties of the compound, potentially improving its interaction with biological targets.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's.
  • Reactive Intermediate Formation : The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects against certain cancer cell lines.
  • Metal Chelation : The compound may exhibit metal-chelating properties, which can mitigate oxidative stress by sequestering transition metals that catalyze free radical formation.

Anticancer Activity

Research indicates that this compound demonstrates promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.

A study evaluating its cytotoxicity revealed the following IC50 values against different cancer cell lines:

Cell Line IC50 (µM)
HeLa10.5
MCF78.7
A54912.0

Neuroprotective Effects

The compound also exhibits neuroprotective effects by inhibiting AChE and BuChE activities, which are crucial for maintaining cholinergic function in the brain. In a comparative study, it was found to be more potent than traditional inhibitors like rivastigmine:

Compound IC50 (µM)
Rivastigmine14.0
N-(4-fluoro...)0.08

This significant inhibition suggests potential applications in treating Alzheimer's disease.

Case Studies

  • Alzheimer's Disease Model : In a study involving transgenic mice models of Alzheimer's disease, treatment with N-(4-fluoro...) resulted in a marked reduction in amyloid-beta plaques and improved cognitive function as assessed by behavioral tests.
  • Cancer Cell Line Studies : A series of experiments conducted on breast cancer cell lines showed that the compound not only inhibited cell proliferation but also induced significant apoptosis through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For example:

  • Step 1 : Condensation of 4-fluoro-1,3-benzothiazol-2-amine with activated furan-2-carbonyl intermediates (e.g., 5-nitro-furan-2-carbonyl chloride).
  • Step 2 : N-alkylation using (pyridin-3-yl)methyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization : Microwave-assisted synthesis may enhance reaction efficiency and yield, as seen in related pyrazole derivatives .
    • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-alkylation or side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry of the benzothiazole and pyridine moieties. For example, the 4-fluoro substituent on benzothiazole shows distinct downfield shifts .
  • IR : Confirm carbonyl (C=O) and nitro (NO₂) groups via peaks at ~1700 cm⁻¹ and ~1520 cm⁻¹, respectively .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended for screening its activity?

  • Methodological Answer :

  • In vitro enzyme inhibition assays : Target enzymes relevant to benzothiazole derivatives (e.g., kinases or proteases). Use fluorogenic substrates for real-time kinetic analysis .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤10 µM to assess viability .

Advanced Research Questions

Q. How can synthetic yields be improved for the N-alkylation step without compromising purity?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions, as demonstrated in analogous pyridine-methylation reactions .
  • Catalyst Use : Add catalytic KI to enhance nucleophilicity of the benzothiazole nitrogen .
  • Workflow : Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC .

Q. How to resolve contradictions in spectral data interpretation (e.g., ambiguous NOE correlations)?

  • Methodological Answer :

  • Advanced NMR : Use 2D techniques (HSQC, HMBC) to assign overlapping signals. For example, HMBC can clarify connectivity between the pyridine methyl group and the furan carbonyl .
  • X-ray Crystallography : If crystals are obtainable, resolve absolute configuration and confirm regiochemistry .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogues of this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize derivatives with variations in the benzothiazole (e.g., 4-Cl instead of 4-F) or pyridine (e.g., 4-methyl substitution) .
  • Biological Testing : Compare IC₅₀ values across analogues in enzyme inhibition assays to identify critical pharmacophores .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins .

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without inducing cytotoxicity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability .

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